trans-Methyl4-(3-cyanophenyl)pyrrolidine-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H14N2O2. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a pyrrolidine ring and a cyanophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3-cyanobenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- trans-Methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride
- trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
trans-Methyl 4-(3-cyanophenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H15ClN2O2 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(3-cyanophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-8-15-7-11(12)10-4-2-3-9(5-10)6-14;/h2-5,11-12,15H,7-8H2,1H3;1H/t11-,12+;/m1./s1 |
InChI Key |
JDEUXJCWCOMZKM-LYCTWNKOSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC(=C2)C#N.Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC(=C2)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.